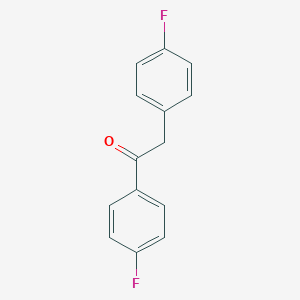

1,2-Bis(4-fluorophenyl)ethanone

Übersicht

Beschreibung

The compound 1,2-Bis(4-fluorophenyl)ethanone is a fluorinated aromatic ketone that is structurally characterized by the presence of two 4-fluorophenyl groups attached to an ethanone moiety. This structure suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis due to the presence of reactive carbonyl groups and the influence of fluorine atoms on the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves the coupling of fluorinated aromatic ketones with other aromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . This suggests that similar strategies could be employed in the synthesis of 1,2-Bis(4-fluorophenyl)ethanone, utilizing appropriate fluorinated acetophenone precursors and catalytic or stoichiometric coupling conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-Bis(4-fluorophenyl)ethanone has been investigated using various computational methods, such as Gaussian09 software package, to optimize the molecular structure and predict vibrational frequencies . These studies often include analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule. The molecular electrostatic potential (MEP) analysis can also reveal the distribution of electronic density across the molecule, indicating reactive sites .

Chemical Reactions Analysis

Fluorinated aromatic ketones can undergo various chemical reactions, including alpha-phenylation, as demonstrated by the use of fluorotetraphenylbismuth reagents . This suggests that 1,2-Bis(4-fluorophenyl)ethanone could potentially participate in similar reactions, leading to the formation of alpha-phenylated products. Additionally, the reactivity of such compounds with bases has been studied, revealing complex kinetics and suggesting a multistep mechanism for the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . The presence of fluorine can also affect the molecule's dipole moment and contribute to the stability of the molecule through hyper-conjugative interactions and charge delocalization . These properties are essential for the potential application of 1,2-Bis(4-fluorophenyl)ethanone in the development of new materials or as intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Versatile Synthesis Method : 1,2-Bis(4-fluorophenyl)ethanone is used in a novel three-component coupling reaction for synthesizing pyrazolo[3,4-b]pyridines. This versatile method is useful for preparing combinatorial libraries, as it allows for easy one-step scaffold decoration (Almansa et al., 2008).

Enantioselective Synthesis : This compound serves as an intermediate in the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an important component in antimalarial drugs and γ-secretase modulators for Alzheimer's treatment. Enantioselective reduction is achieved using Daucus carota cells (ChemChemTech, 2022).

Crystallographic and Structural Studies

- Structural Analysis : The molecular structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone, a related compound, has been extensively studied, revealing insights into its planar configuration and intermolecular interactions (Abdel‐Aziz et al., 2012).

Biomedical Research

Antimicrobial Activity : Derivatives of 1,2-Bis(4-fluorophenyl)ethanone have shown significant antimicrobial properties. This includes compounds synthesized using 4-chlorophenol as a starting material, which have been tested against both gram-positive and gram-negative bacteria (Wanjari, 2020).

Molecular Docking Studies : Further studies involve the use of 1,2-Bis(4-fluorophenyl)ethanone derivatives in molecular docking, suggesting potential as anti-neoplastic agents. This highlights the compound's role in the development of new therapeutic agents (Mary et al., 2015).

Cancer Research : Platinum(II) complexes containing derivatives of 1,2-Bis(4-fluorophenyl)ethanone have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies are crucial in the development of new chemotherapy agents (Würtenberger et al., 2013).

Chemical Synthesis and Analysis

Efficient Synthesis Methods : The sonochemical method for synthesizing chalcone derivatives of 1,2-Bis(4-fluorophenyl)ethanone has proven more efficient and energy-saving compared to conventional methods. This highlights the compound's role in facilitating advanced synthetic techniques (Jarag et al., 2011).

Pharmaceutical Analysis : 1,2-Bis(4-fluorophenyl)ethanone and its degradation products have been analyzed using micellar liquid chromatography, aiding in the quality control and stability assessment of pharmaceuticals (El-Sherbiny et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Relevant Papers

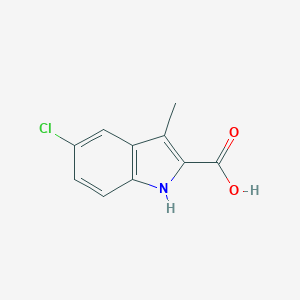

Several papers have been retrieved that discuss compounds similar to “1,2-Bis(4-fluorophenyl)ethanone”. For instance, one paper discusses the biological potential of indole derivatives . Another paper discusses the use of 1-(2-Fluorophenyl)ethanone as a biochemical reagent in life science related research .

Eigenschaften

IUPAC Name |

1,2-bis(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPJZQYAGOYGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372722 | |

| Record name | 1,2-bis(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-fluorophenyl)ethanone | |

CAS RN |

366-68-7 | |

| Record name | 1,2-bis(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)